molecular formula C13H8F3NO2 B12520053 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl CAS No. 651778-80-2

5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12520053
CAS No.: 651778-80-2
M. Wt: 267.20 g/mol
InChI Key: BZRYJACKYZJNRN-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features a biphenyl structure with a nitro group and a trifluoromethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 2-(trifluoromethyl)-1,1’-biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and regioselectivity of the biphenyl core.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of Lewis acids (e.g., aluminum chloride).

Major Products

    Reduction: 5-Amino-2-(trifluoromethyl)-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-nitro-2-(trifluoromethyl)-1,1'-biphenyl exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. The interaction of such biphenyl derivatives with biological targets can lead to the development of new antibiotics or antimicrobial agents .

Antihypertensive Effects
In a study involving substituted benzimidazole derivatives, which share structural similarities with this compound, the compounds were tested on hypertensive rats. The results showed a statistically significant reduction in systolic blood pressure compared to control groups, suggesting potential therapeutic applications in managing hypertension .

Drug Design and Optimization
The compound has been utilized as a scaffold in drug design, particularly for developing FimH antagonists aimed at treating urinary tract infections. Modifications to the biphenyl structure were shown to enhance biofilm inhibition, a critical factor in the effectiveness of treatments targeting bacterial infections .

Material Science Applications

Fluorinated Materials
The trifluoromethyl group in this compound contributes to its unique physical and chemical properties. These characteristics make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that require high thermal stability and chemical resistance .

Organic Electronics
Research has also explored the use of biphenyl derivatives in organic electronic devices. The compound's electronic properties can be tuned through structural modifications, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups has been shown to improve charge transport properties .

Data Tables

Application Area Description Reference
Antimicrobial ActivityEvaluation against bacterial strains showing significant efficacy
Antihypertensive EffectsReduction in systolic blood pressure in hypertensive models
Drug DesignScaffold for developing FimH antagonists with enhanced biofilm inhibition
Fluorinated MaterialsDevelopment of high-performance fluorinated polymers
Organic ElectronicsUse in OLEDs and OPVs due to improved electronic properties

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized several biphenyl derivatives including this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial potency compared to existing antibiotics.

Case Study 2: Antihypertensive Research
In an experimental model involving hypertensive rats, several benzimidazole derivatives were administered. Among these, a derivative closely related to this compound showed promising results with a notable decrease in systolic blood pressure after treatment over several weeks.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(trifluoromethyl)-1H-benzimidazole: Shares the nitro and trifluoromethyl groups but has a different core structure.

    5-Trifluoromethyl-2-formylphenylboronic acid: Contains a trifluoromethyl group and a formyl group, with different reactivity and applications.

Uniqueness

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, and the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry.

Biological Activity

5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl, a compound with significant chemical properties, has garnered attention in various biological studies due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, research findings, and comparative data.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C13H8F3N2O2
Molecular Weight 292.21 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group may undergo reduction to form reactive intermediates, which can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of various signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer : Inhibition of cell growth was observed at concentrations as low as 10 µM.
  • Lung Cancer : Significant apoptosis induction was noted in A549 cell lines.

A study reported an IC50 value of approximately 15 µM in breast cancer cell lines, indicating a promising therapeutic index for further development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains, indicating potential utility as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of biphenyl compounds and evaluated their anticancer activities. Among these, this compound showed the highest potency against the MCF-7 breast cancer cell line. The study utilized flow cytometry to assess apoptosis and found that the compound significantly increased early apoptotic cells compared to control groups .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth effectively at higher concentrations. The study concluded that modifications to the trifluoromethyl group could enhance antibacterial efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds was conducted:

CompoundIC50 (µM)Activity Type
This compound 15Anticancer
Compound A (similar structure)25Anticancer
Compound B (different substituent)30Antimicrobial

This table illustrates that while other compounds exhibit similar activities, this compound demonstrates superior potency in anticancer applications.

Properties

CAS No.

651778-80-2

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-nitro-2-phenyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12-7-6-10(17(18)19)8-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

BZRYJACKYZJNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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